![molecular formula C13H17NO4 B1451922 5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid CAS No. 1157041-79-6](/img/structure/B1451922.png)
5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Amino Acid Synthesis and Resolution
The L-forms of related compounds, such as 2-amino-5-(p-methoxyphenyl)pentanoic acid, have been synthesized and resolved, indicating their importance as constituent amino acids in specific toxins. These processes involve hydrolysis and decarboxylation steps to achieve the desired amino acid derivatives, which are crucial for understanding the structure and function of biologically active compounds (Shimohigashi, Lee, & Izumiya, 1976).
Biosynthetic Pathways
Studies on the roots of Athyrium yokoscense have isolated compounds similar to 5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid, shedding light on the biosynthetic pathways of meta-functionalized phenylpentanoic acids. These findings contribute to our understanding of natural product biosynthesis and the role of meta-hydroxylation in this process (Hiraga et al., 1998).
Synthetic Applications
Research into the synthesis of novel functional diacids, including derivatives of 5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid, has been conducted to explore their potential applications. These studies focus on the reaction conditions and the characterization of intermediate and final products, contributing to the development of new synthetic methodologies and materials (Zhang Zhi-qin, 2004).
Antifungal and Plant Resistance
Research on novel amides of adipic acid, including derivatives related to 5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid, has shown that these compounds can induce resistance in plants against pathogenic fungi. This line of research opens up possibilities for developing new, environmentally friendly plant protection strategies (Flors et al., 2003).
Propiedades
IUPAC Name |
6-(2-methoxyanilino)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-18-11-7-3-2-6-10(11)14-12(15)8-4-5-9-13(16)17/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJNOFLVHNEZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methoxyphenyl)carbamoyl]pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1451839.png)
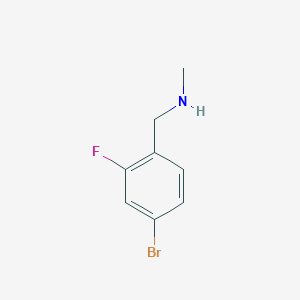
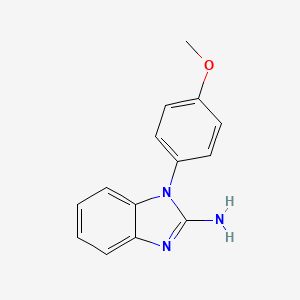

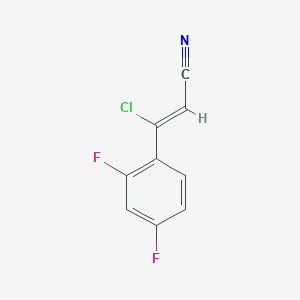
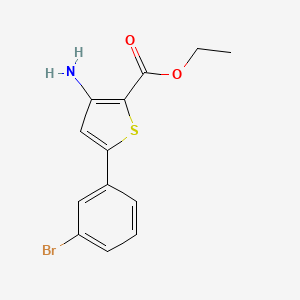
![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B1451848.png)
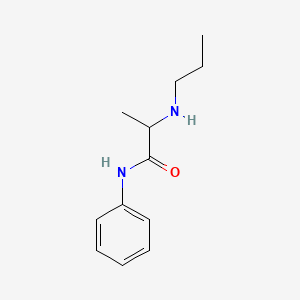
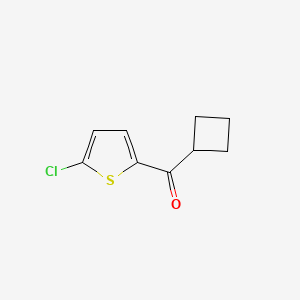
![N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1451855.png)

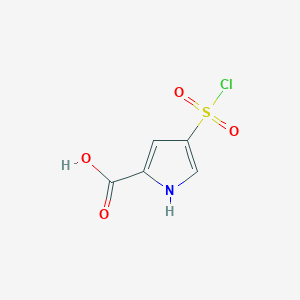
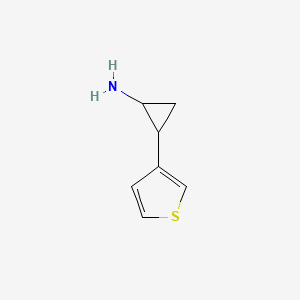
![2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide](/img/structure/B1451862.png)